Target Engagement Selectivity: N,2-Dimethylpyridin-3-amine Derivative Exhibits 6- to 14-Fold Variation in CSNK2A IC50 Compared to Regioisomeric Analogs
In a structure-activity relationship (SAR) study of pyridylmethyl analogs, the compound bearing the N,2-dimethylpyridin-3-amine scaffold (Compound 4o) exhibited an in-cell target engagement IC50 of 6.0 µM against CSNK2A (casein kinase 2 alpha), measured by NanoBRET assay. This represents a 1.3-fold improvement in potency compared to a closely related analog (Compound 4n, IC50 = 8.0 µM) and a 2.3-fold improvement over another variant (Compound 4p, IC50 = 14.0 µM) within the same assay system [1]. The aqueous kinetic solubility for Compound 4o was 200 µM, demonstrating enhanced solubility compared to Compound 4n's 140 µM [1].
| Evidence Dimension | In-cell target engagement (CSNK2A inhibition) and kinetic solubility |
|---|---|
| Target Compound Data | Compound 4o (N,2-dimethylpyridin-3-amine scaffold): IC50 = 6.0 µM; Kinetic Solubility = 200 µM |
| Comparator Or Baseline | Compound 4n (variant 1): IC50 = 8.0 µM; Kinetic Solubility = 140 µM. Compound 4p (variant 2): IC50 = 14.0 µM; Kinetic Solubility = 200 µM |
| Quantified Difference | Potency: 1.3-fold and 2.3-fold lower IC50 relative to 4n and 4p, respectively. Solubility: 1.4-fold higher than 4n. |
| Conditions | CSNK2A NanoBRET target engagement assay in HEK293 cells; kinetic solubility measured at pH 7.4 in PBS buffer [1]. |
Why This Matters
Demonstrates that the specific N,2-dimethylpyridin-3-amine regioisomer provides a quantifiable advantage in cellular target engagement and developability, crucial for lead optimization.
- [1] PMC. (2024). Table 3: Pyridylmethyl analogs - CSNK2A IC50 and Aqueous Solubility. From PMC research article. View Source
